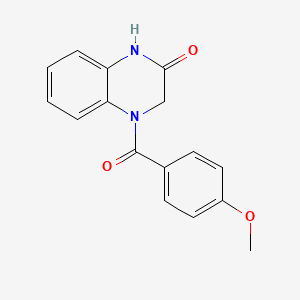
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
説明
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as Mecamylamine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a range of biochemical and physiological effects.
作用機序
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a non-competitive antagonist of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, thereby inhibiting the action of the receptor. This results in a decrease in the release of dopamine and other neurotransmitters, which are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects:
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of nicotine, alcohol, and cocaine, and has been used in the treatment of addiction. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is a well-characterized compound that is readily available and has been extensively studied. It has also been shown to have a range of potential therapeutic applications. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, its use in animal studies can be challenging due to its potential toxicity.
将来の方向性
There are several future directions for the study of 4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of the receptor. Another area of research is the study of 4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in combination with other drugs for the treatment of addiction and other neurological disorders. Additionally, the use of 4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in the treatment of inflammatory diseases such as rheumatoid arthritis is an area of ongoing research.
科学的研究の応用
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-addictive properties and has been used in the treatment of nicotine addiction, alcoholism, and cocaine addiction. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
4-(4-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)16(20)18-10-15(19)17-13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSXSQHDVTXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699438.png)
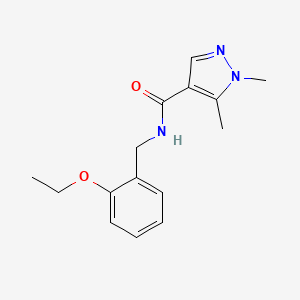
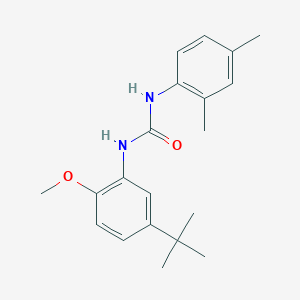
![N-(2-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4699474.png)
![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4699480.png)
![6-bromo-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4699484.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4699493.png)
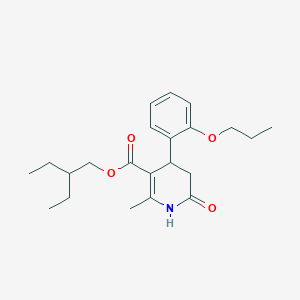
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)
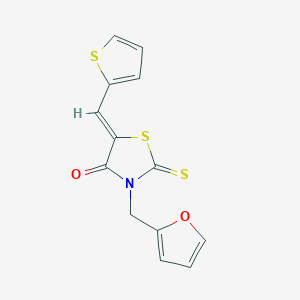
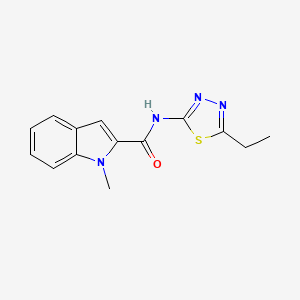
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4699558.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4699566.png)